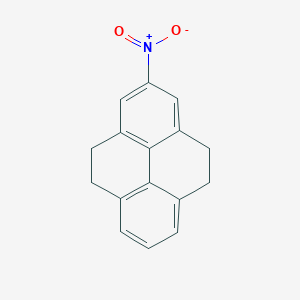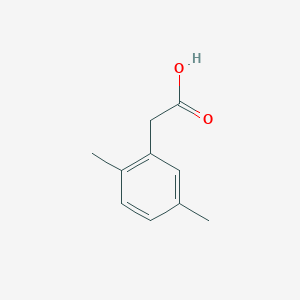
2,5-二甲基苯乙酸
描述
Synthesis Analysis
The synthesis of compounds structurally related to 2,5-dimethylphenylacetic acid has been explored in several studies. For instance, Yang and Denny (2009) developed a new short synthesis of 5,6-dimethylxanthenone-4-acetic acid (ASA404), which involved dibromination of 3,4-dimethylbenzoic acid followed by regioselective coupling with 2-hydroxyphenylacetic acid and subsequent cyclodehydration (Yang & Denny, 2009).
Molecular Structure Analysis
Research on molecular structures similar to 2,5-dimethylphenylacetic acid includes studies on its diastereoisomers. Kazmierski et al. (1994) synthesized the diastereoisomers of α,β-dimethylphenylalanine, providing insight into the molecular mechanics and the stability of various side-chain conformers (Kazmierski, Urbańczyk-Lipkowska, & Hruby, 1994).
Chemical Reactions and Properties
The chemical reactions and properties of compounds related to 2,5-dimethylphenylacetic acid have been studied extensively. Atay et al. (2018) synthesized 2-((2-amino-4,6-dimethylpyrimidine-5yl)diazenyl)benzoic acid and characterized its structure using various spectroscopic measurements and computational chemistry methods (Atay et al., 2018).
Physical Properties Analysis
Investigations into the physical properties of structurally related compounds can provide insights into 2,5-dimethylphenylacetic acid. Pomerantz, Amarasekara, and Dias (2002) described the syntheses and solid-state structures of dimethyl 2,2'-bithiophenedicarboxylates, which reveals information about the coplanarity and dihedral angles in such structures (Pomerantz, Amarasekara, & Dias, 2002).
科学研究应用
代谢比较研究
代谢途径和降解:对各种苯氧乙酸类化合物降解的研究,包括与2,4-二氯苯氧乙酸相关的研究,揭示了代谢途径的见解。虽然并非直接针对2,5-二甲基苯乙酸,但这些研究为理解类似化合物在不同生物体和环境中的代谢提供了背景,这对评估2,5-二甲基苯乙酸衍生物的环境影响和降解途径可能是相关的(Hamburg et al., 2001)。
光释放保护基
合成和应用:光释放保护基的合成和应用在光化学和光药理学领域至关重要。Klan等人的研究介绍了2,5-二甲基苯乙酰作为新的光释放保护基用于羧酸,突出了其在光照下控制释放活性化合物的潜力。这项研究为药物传递和材料科学中光响应系统的开发开辟了途径,其中2,5-二甲基苯乙酸衍生物可能发挥重要作用(Klan et al., 2000)。
β-氨基酸对映体分离
手性固定相:使用手性固定相对β-氨基酸进行对映体分离展示了2,5-二甲基苯乙酸及其衍生物在色谱中的重要性。这种应用对制药行业至关重要,对映体的分离可以影响药物的疗效和安全性。Ilisz等人关于使用二甲基苯基-氨甲酰化-β-环糊精进行对映体分离的研究强调了2,5-二甲基苯乙酸衍生物在分析和制备色谱中的多功能性和潜力(Ilisz et al., 2009)。
抗肿瘤活性和血管破坏
血管破坏剂:对相关化合物5,6-二甲基黄色酮-4-乙酸(DMXAA)的研究显示出通过破坏肿瘤血管而具有显著的抗肿瘤活性。虽然与2,5-二甲基苯乙酸没有直接关联,但对DMXAA的研究为探索类似化合物的潜在抗肿瘤和血管破坏特性提供了框架。McKeage等人关于DMXAA与化疗联合治疗晚期非小细胞肺癌的研究展示了二甲基黄色酮衍生物的治疗潜力(McKeage et al., 2008)。
安全和危害
属性
IUPAC Name |
2-(2,5-dimethylphenyl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O2/c1-7-3-4-8(2)9(5-7)6-10(11)12/h3-5H,6H2,1-2H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUSCTNYOPQOXDJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60159669 | |
| Record name | 2,5-Xylylacetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60159669 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,5-Dimethylphenylacetic acid | |
CAS RN |
13612-34-5 | |
| Record name | 2,5-Dimethylbenzeneacetic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13612-34-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,5-Dimethylphenylacetic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013612345 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,5-Xylylacetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60159669 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,5-xylylacetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.710 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2,5-DIMETHYLPHENYLACETIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/263EN9T9PC | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details













Synthesis routes and methods II
Procedure details













Synthesis routes and methods III
Procedure details







体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

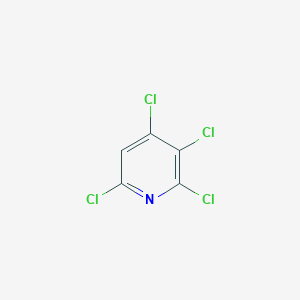
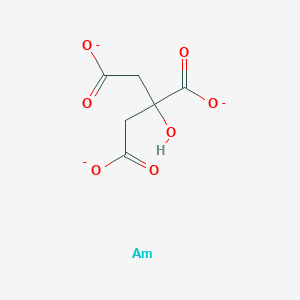
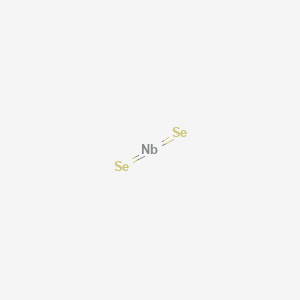
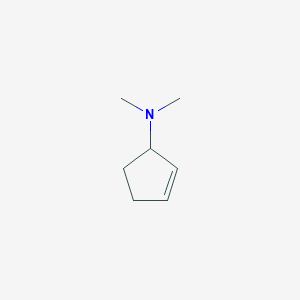
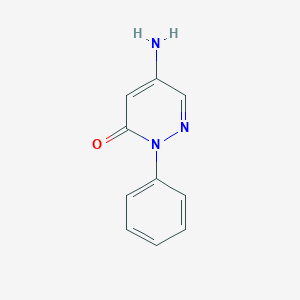
![3-[(2-Chloro-3-methyl-4-{(e)-[4-(methylsulfonyl)phenyl]diazenyl}phenyl)(ethyl)amino]propanenitrile](/img/structure/B80349.png)
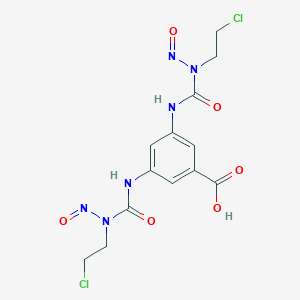
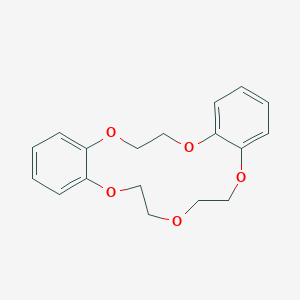
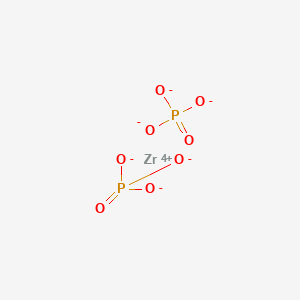
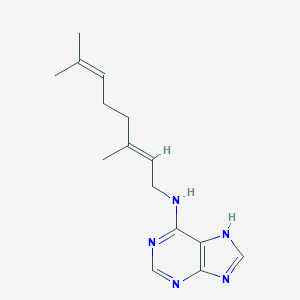

![Benzenamine, 4,4'-[sulfonylbis(4,1-phenyleneoxy)]bis-](/img/structure/B80366.png)
